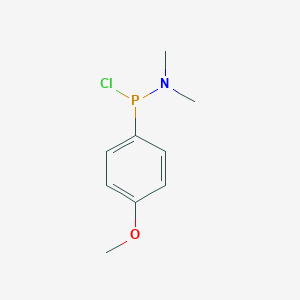

4-Methoxyphenyl(dimethylamino)chlorophosphine

説明

4-Methoxyphenyl(dimethylamino)chlorophosphine is an organophosphorus compound with the molecular formula C₉H₁₃ClNOP. It is characterized by the presence of a phosphine group bonded to a 4-methoxyphenyl and a dimethylamino group, along with a chlorine atom.

準備方法

Synthetic Routes and Reaction Conditions

4-Methoxyphenyl(dimethylamino)chlorophosphine can be synthesized through the reaction of 4-methoxyphenylmagnesium bromide with dimethylaminophosphine dichloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

4-Methoxyphenyl(dimethylamino)chlorophosphine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, leading to the formation of new phosphine derivatives.

Oxidation Reactions: The phosphine group can be oxidized to form phosphine oxides.

Reduction Reactions: The compound can undergo reduction reactions to form phosphine hydrides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium alkoxides and primary or secondary amines. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

Substitution Reactions: New phosphine derivatives with different substituents on the phosphorus atom.

Oxidation Reactions: Phosphine oxides.

Reduction Reactions: Phosphine hydrides.

科学的研究の応用

Key Features:

- Reactivity : Acts as a nucleophile in electrophilic reactions.

- Functionalization : Capable of forming various derivatives through substitution reactions.

- Stability : Exhibits moderate stability under standard laboratory conditions.

Applications in Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly due to the presence of the dimethylamino group, which is known to enhance bioactivity.

Anticancer Activity

Research indicates that derivatives of compounds containing the dimethylaminophenyl moiety exhibit significant anticancer properties. For instance, studies have shown that specific derivatives can reduce cell viability in aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) . The mechanism involves:

- Inhibition of cell proliferation : Compounds demonstrated reduced colony formation in clonogenic assays.

- Induction of apoptosis : Enhanced cell death was observed in treated cultures.

Antimicrobial Properties

4-Methoxyphenyl(dimethylamino)chlorophosphine derivatives have been explored for their antimicrobial activities. The structural modifications allow for targeting various bacterial strains, making them candidates for developing new antibiotics .

Synthetic Applications

In synthetic organic chemistry, this compound serves as a crucial reagent for several reactions:

Cross-Coupling Reactions

This compound is employed in various cross-coupling reactions such as:

- Suzuki-Miyaura Coupling : Facilitates the formation of biaryl compounds.

- Heck Reaction : Useful for synthesizing alkenes from aryl halides and alkenes.

- Stille Coupling : Enables the coupling of organostannanes with aryl chlorides .

Asymmetric Synthesis

The compound has also been utilized in asymmetric synthesis, particularly in the development of chiral phosphine ligands. These ligands are essential for catalyzing asymmetric hydrogenation reactions, contributing to the synthesis of enantiomerically pure compounds .

Case Study 1: Anticancer Drug Development

A focused library of compounds derived from this compound was synthesized and evaluated for anticancer activity. The most active compound exhibited an EC50 value of 7.3 μM against MDA-MB-231 cells, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of dimethylamine derivatives, certain compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. This underscores the potential application of this compound derivatives in developing new antimicrobial agents .

作用機序

The mechanism of action of 4-methoxyphenyl(dimethylamino)chlorophosphine involves its ability to act as a ligand, coordinating with transition metals to form active catalytic species. The dimethylamino group enhances the electron-donating properties of the phosphine, making it an effective ligand for various catalytic processes. The molecular targets and pathways involved depend on the specific catalytic reaction being facilitated .

類似化合物との比較

Similar Compounds

Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.

Dimethylphenylphosphine: Similar in structure but lacks the methoxy group, affecting its reactivity and applications.

Methoxyphenylphosphine: Similar but without the dimethylamino group, influencing its electron-donating properties

Uniqueness

4-Methoxyphenyl(dimethylamino)chlorophosphine is unique due to the presence of both a methoxy group and a dimethylamino group, which enhance its electron-donating ability and make it a versatile ligand in various catalytic processes. Its unique structure allows for specific interactions with transition metals, leading to improved catalytic performance in certain reactions .

生物活性

4-Methoxyphenyl(dimethylamino)chlorophosphine is a synthetic organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H14ClNOP

- Molecular Weight : 219.65 g/mol

- Physical State : Typically appears as a yellow liquid.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions such as oxidative stress response and cell signaling.

- Reactive Oxygen Species (ROS) Modulation : It is suggested that the compound can modulate the production of ROS, which plays a critical role in cellular signaling and stress responses.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound:

- Cytotoxicity : Research indicates that this compound exhibits moderate cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The cytotoxic effects are believed to be mediated through apoptosis induction and inhibition of tubulin polymerization, which disrupts cell division processes .

- Selectivity : In comparative studies, this compound demonstrated selective toxicity towards cancer cells over normal cells, suggesting its potential as a targeted therapeutic agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains, although specific mechanisms and efficacy levels require further investigation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Cytotoxicity Assessment :

- Mechanistic Insights :

-

Comparative Analysis :

- Comparative studies with similar phosphine compounds highlighted unique biological profiles for this compound, particularly its selective action against cancer cells compared to non-cancerous cell lines.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

N-[chloro-(4-methoxyphenyl)phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClNOP/c1-11(2)13(10)9-6-4-8(12-3)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGFLVCQQXKDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(C1=CC=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClNOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402475 | |

| Record name | 4-Methoxyphenyl(dimethylamino)chlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156814-16-3 | |

| Record name | 4-Methoxyphenyl(dimethylamino)chlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。